Copper(II) sulfate hydrate

Descripción

Historical Trajectories and Foundational Chemical Principles of Copper(II) Sulfate (B86663) Hydrates

Copper(II) sulfate has been known since ancient times, with early names including "blue vitriol" and "bluestone". wikipedia.orgbyjus.com Its preparation has historically involved the reaction of copper metal with hot concentrated sulfuric acid or copper oxides with dilute sulfuric acid. wikipedia.orgbyjus.com Industrially, it is produced by treating copper metal with hot concentrated sulfuric acid or copper oxides with dilute sulfuric acid. atamanchemicals.com

The foundational chemical principle of copper(II) sulfate hydrates lies in the ability of the copper(II) ion (Cu²⁺) to coordinate with water molecules, forming a crystalline structure that incorporates a specific number of water molecules, known as water of crystallization. savemyexams.com The most common and recognizable form is the pentahydrate (CuSO₄·5H₂O), which presents as vibrant blue crystals. byjus.combionity.com The anhydrous form (CuSO₄), a white powder, is produced by heating the hydrated salt, a process that is reversible upon the addition of water. savemyexams.comwikipedia.org This reversible dehydration and hydration is a classic demonstration of the principle of mineral hydration in chemical education. wikipedia.orgatamanchemicals.com

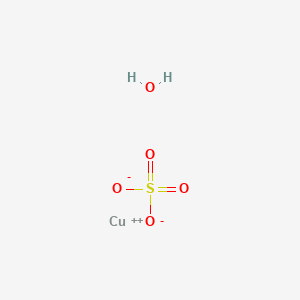

The structure of the solid pentahydrate reveals a polymeric arrangement where the copper ion is octahedrally coordinated, bound to four water ligands. wikipedia.orgatamanchemicals.com These [Cu(H₂O)₄]²⁺ centers are interconnected by sulfate anions, forming chains. wikipedia.orgatamanchemicals.com When dissolved in water, copper(II) sulfate forms the aquo complex [Cu(H₂O)₆]²⁺, which exhibits an octahedral molecular geometry. wikipedia.orgatamanchemicals.com

Contemporary Research Landscape and Interdisciplinary Significance of Copper(II) Sulfate Hydrate (B1144303) Systems

The applications of copper(II) sulfate hydrate extend across numerous scientific and industrial fields, underscoring its interdisciplinary importance.

Catalysis: In organic synthesis, copper(II) sulfate serves as a catalyst in various reactions. thieme-connect.com The anhydrous salt is utilized as a dehydrating agent for forming and manipulating acetal (B89532) groups. atamanchemicals.comapcpure.com The hydrated salt, when combined with potassium permanganate, acts as an oxidant for the conversion of primary alcohols. atamanchemicals.comapcpure.com Recent research has highlighted its role as an inexpensive and eco-friendly catalyst for reactions such as the acetylation of alcohols and phenols. researchgate.net It is also a key component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, where copper(II) sulfate pentahydrate is often reduced in situ to the active copper(I) species. nih.gov

Materials Science: The unique properties of copper(II) sulfate hydrates are being explored in materials science. For instance, research has shown that copper(II) sulfate can act as a catalyst in the formation of polyurethane coatings, presenting a potential alternative to more toxic tin-based catalysts. dtu.dk Its ability to form various hydrated and basic sulfate minerals has implications for understanding and mitigating corrosion processes in copper alloys. researchgate.net

Analytical Chemistry: Copper(II) sulfate is a crucial reagent in several classical analytical tests. It is a key ingredient in Fehling's and Benedict's solutions, used to test for reducing sugars. wikipedia.orgapcpure.com The Biuret reagent, which also contains copper(II) sulfate, is used for protein detection. wikipedia.orgapcpure.com

Other Industrial Applications: Beyond the laboratory, copper(II) sulfate finds use in a wide array of industrial processes. It is employed in the textile industry as a mordant for dyeing and in the production of rayon. atamanchemicals.comechemi.com It also has applications in printing, electroplating, and as a wood preservative. atamanchemicals.compcc.eu

Fundamental Hydration States and Nomenclature within Academic Discourse

The nomenclature of copper(II) sulfate hydrates is determined by the number of water molecules (n) present in the crystal lattice, represented by the general formula CuSO₄·nH₂O. wikipedia.orgatamanchemicals.com Several hydration states have been identified, each with distinct properties and, in some cases, mineralogical names.

| Hydration State (n) | Chemical Formula | Common Name/Mineral Name | Appearance | Crystal Structure |

| 0 | CuSO₄ | Anhydrous copper(II) sulfate / Chalcocyanite | White or off-white powder | Orthorhombic |

| 1 | CuSO₄·H₂O | Copper(II) sulfate monohydrate / Poitevinite | ||

| 3 | CuSO₄·3H₂O | Copper(II) sulfate trihydrate / Bonattite | ||

| 5 | CuSO₄·5H₂O | Copper(II) sulfate pentahydrate / Chalcanthite | Bright blue crystals | Triclinic |

| 7 | CuSO₄·7H₂O | Copper(II) sulfate heptahydrate / Boothite |

Data sourced from multiple references. wikipedia.orgbyjus.combionity.comchemicalbook.com

The pentahydrate (CuSO₄·5H₂O) is the most commonly encountered form and is often referred to by historical names such as "blue vitriol" or "bluestone". wikipedia.orgbyjus.com The anhydrous form is a pale green or gray-white powder. bionity.com The transition between these states is marked by a distinct color change, a phenomenon attributed to the presence or absence of water molecules acting as ligands around the central copper ion, which influences the d-d electronic transitions. byjus.comchemicalbook.com

The dehydration of the pentahydrate occurs in stages upon heating. It loses two water molecules at approximately 63 °C, followed by two more at 109 °C, and the final water molecule at around 200 °C. atamanchemicals.com Complete decomposition of the anhydrous salt to copper(II) oxide (CuO) and sulfur trioxide (SO₃) occurs at much higher temperatures, around 650 °C. bionity.com

Structure

2D Structure

Propiedades

IUPAC Name |

copper;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLGTUKGYURDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058284 | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-54-2, 23254-43-5 | |

| Record name | Cupric sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(II) sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Crystallization Science of Copper Ii Sulfate Hydrates

Controlled Synthesis Pathways for Specific Hydration Forms

The ability to selectively synthesize different hydrates of copper(II) sulfate (B86663), such as the common pentahydrate (CuSO₄·5H₂O) or the less prevalent monohydrate (CuSO₄·H₂O) and trihydrate (CuSO₄·3H₂O), is crucial for various industrial and scientific applications. wikipedia.org Control over the hydration state is achieved through meticulous manipulation of reaction conditions, leveraging principles of thermodynamics and kinetics.

Solution-Based Crystallization Techniques and Kinetic Control

Solution-based crystallization remains a primary route for producing high-purity copper(II) sulfate hydrates. The final hydration form and crystal morphology are dictated by a delicate interplay of factors including supersaturation, temperature, solvent properties, and the presence of additives. Kinetic control, which influences the rate of nucleation and crystal growth, is paramount in isolating specific hydrates.

Slow solvent evaporation and controlled cooling are fundamental techniques for growing single crystals of copper(II) sulfate pentahydrate from aqueous solutions. acs.org The solubility of copper(II) sulfate in water is temperature-dependent, a property exploited in cooling crystallization. A saturated solution prepared at an elevated temperature, upon slow cooling, becomes supersaturated, leading to the nucleation and growth of crystals. acs.org

The rate of cooling is a critical kinetic parameter. Rapid cooling often results in the formation of smaller, less uniform crystals, while slow, controlled cooling promotes the growth of larger, well-defined single crystals. monash.edu The process can be initiated by adding seed crystals to the supersaturated solution, which provides a template for further crystal growth. aithor.com

| Parameter | Effect on Crystallization | Research Finding |

| Cooling Rate | Influences crystal size and uniformity. | Slower cooling rates generally produce larger and more well-formed crystals of copper(II) sulfate pentahydrate. monash.edu |

| Supersaturation | The driving force for both nucleation and crystal growth. | Controlled supersaturation is key to achieving desired crystal size distributions. acs.org |

| Solvent | Affects solubility and crystal habit. | While water is the most common solvent, the presence of co-solvents like ethanol can alter solubility and influence crystal morphology. electrochemsci.org |

This table illustrates the impact of key parameters on the solution-based crystallization of copper(II) sulfate hydrates.

Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in aqueous or organic solvents, respectively, to synthesize materials with unique properties. While extensively used for producing metal oxides and sulfides, their application to directly synthesize specific copper(II) sulfate hydrates is less documented. However, these techniques offer potential pathways for creating novel crystalline forms or materials with controlled morphology.

In a typical hydrothermal synthesis, reactants are sealed in an autoclave with a solvent and heated above its boiling point. The increased pressure and temperature can alter the solubility and reactivity of the precursors, leading to the formation of crystalline products. For instance, hydrothermal methods have been employed in the synthesis of copper-based compounds where copper sulfate is used as a precursor. rsc.org The choice of solvent in solvothermal synthesis can significantly influence the resulting product, as different solvents can act as structure-directing agents. nih.gov

Precipitation is a rapid method for synthesizing copper(II) sulfate, often by reacting a copper source with sulfuric acid. For example, copper(II) oxide, an insoluble solid, reacts with sulfuric acid to form a soluble copper(II) sulfate solution, from which the hydrated salt can be crystallized. crystalls.infoyoutube.comyoutube.comresearchgate.net This method is a common laboratory and industrial preparation route. echemi.com

Co-precipitation involves the simultaneous precipitation of two or more cations from a solution. While not a direct method for pure copper(II) sulfate hydrate (B1144303) synthesis, it is a relevant technique in materials science where copper sulfate might be a component in a mixed-metal solid.

A variation of the precipitation method involves the initial precipitation of an intermediate copper compound, which is then converted to copper(II) sulfate. For instance, reacting a copper(II) sulfate solution with sodium hydroxide (B78521) can precipitate copper(II) hydroxide, which can then be reacted with sulfuric acid to form a pure copper(II) sulfate solution. nih.gov

Solid-State Synthesis and Mechanochemical Approaches

Solid-state synthesis of copper(II) sulfate hydrates involves the reaction of solid precursors at elevated temperatures. A notable example is the production of copper(II) sulfate monohydrate by heating copper(II) sulfate pentahydrate. The pentahydrate loses water molecules in a stepwise manner upon heating, with the monohydrate being formed at around 114°C. rsc.org Further heating leads to the anhydrous form. google.com A patented process describes the industrial-scale preparation of stable copper(II) sulfate monohydrate by treating molten copper(II) sulfate pentahydrate with an alkaline agent and subsequent drying. youtube.com

Mechanochemical synthesis is an emerging solid-state technique that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This method can offer advantages in terms of reduced solvent use and lower reaction temperatures. While specific detailed procedures for the mechanochemical synthesis of copper(II) sulfate hydrates are not widely reported, the fundamental principle involves the intimate mixing and activation of solid reactants, such as copper oxide and a solid acid sulfate, through mechanical force to form the desired product.

Novel Synthetic Strategies for Tailored Copper(II) Sulfate Hydrate Materials

Modern research is exploring innovative strategies to control the size, shape, and properties of this compound crystals for specialized applications. These methods often involve the use of additives, external fields, or unconventional reaction media.

Sonocrystallization: The application of ultrasound during crystallization, known as sonocrystallization, has been shown to be an effective method for controlling the crystallization process. Ultrasound can reduce the metastable zone width and induction time, leading to a higher yield of more uniform and smaller-sized crystals compared to conventional methods. youtube.com This technique offers a promising route for producing copper(II) sulfate pentahydrate with controlled crystal size distribution.

Additive-Mediated Crystallization: The introduction of specific additives during crystallization can significantly influence crystal morphology. For example, the presence of ethanol as an anti-solvent in an aqueous solution of copper(II) sulfate can induce the formation of spiky, needle-like crystals. electrochemsci.org The ethanol reduces the solubility of the copper sulfate, leading to rapid crystallization.

Ionic Liquids in Synthesis: Ionic liquids, which are salts that are liquid at low temperatures, are being explored as novel media for chemical synthesis. They have been used in the synthesis of copper nanoparticles from copper sulfate, where the ionic liquid provides electro-steric stabilization. crystalls.info While not a direct synthesis of the hydrate, this demonstrates the potential of ionic liquids to influence reactions involving copper sulfate.

Principles of Crystal Growth and Morphology Control in Copper(II) Sulfate Systems

The formation of well-defined this compound crystals from a solution is a complex process governed by the interplay of thermodynamic driving forces and kinetic pathways. The principles of crystal growth and the ability to control the final morphology (shape) and structure of the crystals are rooted in understanding and manipulating the conditions of crystallization. This control is essential for producing materials with specific, desired properties for various applications. The process can be broadly understood in two main stages: nucleation, the formation of a minute, stable crystalline entity, and the subsequent growth of this nucleus into a larger crystal. ias.ac.in

Crystallization kinetics, encompassing both the rate of nucleation and the rate of crystal growth, are profoundly influenced by the state of the solution, specifically its supersaturation, temperature, and pH.

Supersaturation: The primary driving force for crystallization is supersaturation, a state where the concentration of the solute (copper(II) sulfate) in the solution exceeds its equilibrium solubility at a given temperature. A solution must be supersaturated for nucleation to occur. ias.ac.in In the copper(II) sulfate-water system, supersaturation can be achieved by several methods, including cooling a saturated solution, evaporating the solvent, or adding an antisolvent. The level of supersaturation dictates the crystallization pathway. At very high supersaturation levels, nucleation rates are rapid, often leading to the formation of many small, potentially less-ordered crystals. Conversely, lower levels of supersaturation, typically within the "metastable zone," favor slower crystal growth on existing nuclei, which generally results in larger and higher-quality crystals.

Temperature: Temperature is one of the most critical parameters in controlling the crystallization of copper(II) sulfate hydrates because its solubility in water is strongly temperature-dependent. makezine.com Cooling a saturated solution is a common method to induce supersaturation and initiate crystallization. core.ac.uk The rate of cooling has a significant effect on the final crystal size distribution (CSD). bohrium.com

Slow Cooling: A slow, linear cooling rate allows the system to maintain a low level of supersaturation. This condition favors the growth of existing seed crystals over the formation of new nuclei, leading to larger, well-formed, and intact crystals. core.ac.ukresearchgate.net

Fast Cooling: Rapid or exponential cooling creates a high level of supersaturation quickly. This results in a burst of nucleation, producing a large number of smaller crystals, agglomerates, and twins. bohrium.comresearchgate.net

The relationship between temperature and the solubility of copper(II) sulfate pentahydrate is a key factor in designing cooling crystallization processes.

Interactive Data Table: Solubility of Copper(II) Sulfate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 31.6 |

| 100 | 203.3 |

Data sourced from multiple chemical handbooks and research articles. makezine.com

pH: The pH of the crystallization medium can alter the nature of the copper species present in the solution. In aqueous solutions, the copper(II) ion exists as the aquo complex, [Cu(H₂O)₆]²⁺. wikipedia.org Local changes in pH can lead to the hydrolysis of this complex, forming species such as [Cu(H₂O)₄(OH)₂]⁰. ias.ac.in The presence of multiple types of copper-containing building blocks (tectons) in the solution can lead to different supramolecular aggregation pathways during nucleation. This can result in the formation of various pseudopolymorphs, such as different hydrated copper hydroxy sulfates, demonstrating that pH control is a tool for influencing the final crystallographic structure. ias.ac.in

Several studies have documented the specific effects of various additives on the crystal habit of copper(II) sulfate pentahydrate:

Urea: The addition of urea to the crystallization solution has been shown to modify the crystal habit from a parallelogram shape to an oblique hexagonal prism. This change is attributed to the strong retardation of the growth of the (0 1 1) face. rsc.org

Sodium Chloride (NaCl): When copper(II) sulfate is crystallized from a brine solution containing NaCl, the resulting crystals exhibit a different aspect ratio compared to those grown in pure water. whiterose.ac.uk

Glycerol and Hydrochloric Acid: The presence of glycerol can lead to the formation of flat crystals, while hydrochloric acid may cause the crystals to cleave into plates. crystalls.info

Ethanol: Used as an antisolvent, ethanol decreases the solubility of copper(II) sulfate, inducing rapid crystallization. This generally leads to a decrease in the mean crystal size. bohrium.com

Interactive Data Table: Effect of Selected Additives on Copper(II) Sulfate Pentahydrate Crystal Habit

| Additive | Observed Effect on Crystal Habit | Reference |

| Urea | Modifies shape from parallelogram to oblique hexagonal prism | rsc.org |

| Sodium Chloride | Alters the crystal aspect ratio | whiterose.ac.uk |

| Glycerol | Promotes the formation of flat crystals | crystalls.info |

| Hydrochloric Acid | Causes cleavage into plates | crystalls.info |

| Ethanol (Antisolvent) | Decreases mean crystal size | bohrium.com |

Template effects, where a substrate or surface directs the orientation and growth of crystals, can also be employed. While less commonly documented for simple hydrated salts like copper(II) sulfate compared to complex organic molecules or biominerals, the principle of using a structured surface to guide nucleation and growth is a powerful tool in materials science for achieving ordered crystalline films and arrays.

Crystallographic engineering is the deliberate design and synthesis of crystalline solids with a desired structure and, consequently, desired properties. It involves a deep understanding of the intermolecular interactions that govern the assembly of molecular building blocks (tectons) into a crystal lattice. ias.ac.in

For copper(II) sulfate hydrates, this approach moves beyond simple morphology control to target the formation of specific polymorphs or pseudopolymorphs (structures with different degrees of hydration or compositions). The key is to manipulate the crystallization conditions to favor one supramolecular aggregation pathway over another. ias.ac.in

The formation of different hydrates of copper(II) sulfate (e.g., pentahydrate, trihydrate, monohydrate) upon heating is a classic example of solid-state transformation. royalsocietypublishing.org However, achieving these different structures directly from solution requires precise control of synthetic variables. Research has shown that external variables like temperature and water vapor pressure can induce different packing arrangements of the fundamental copper sulfate tectons. ias.ac.in By controlling these factors, it is possible to direct the self-assembly process to yield a specific hydrate. For instance, milder conditions might favor the formation of a less stable polymorph, while higher temperatures could lead to the most thermodynamically stable phase. ias.ac.in This mechanistic approach provides a predictive framework for synthesizing new solid-state structures and materials with tailored properties based on the principles of supramolecular chemistry.

High Resolution Spectroscopic and Structural Elucidation of Copper Ii Sulfate Hydrates

Advanced Vibrational Spectroscopy (Infrared and Raman) for Hydration Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the various hydrated forms of copper(II) sulfate (B86663). These methods are highly sensitive to changes in the local chemical environment, crystal structure, and the nature of water coordination and hydrogen bonding within the crystal lattice. Terahertz Time Domain Spectroscopy (THz-TDS) also complements Raman and IR spectroscopy by probing low-frequency lattice vibrations and hydrogen bond networks. nih.govacs.org

Detailed Band Assignment and Vibrational Modes of Sulfate and Water Ligands

The vibrational spectra of copper(II) sulfate hydrates are characterized by distinct bands corresponding to the internal vibrational modes of the sulfate (SO₄²⁻) anion and the water (H₂O) ligands. nih.gov In copper(II) sulfate pentahydrate (CuSO₄·5H₂O), the crystal structure contains two distinct types of water molecules: four water molecules are directly coordinated to the copper(II) ion in a square-planar arrangement, while the fifth water molecule is held in the lattice by hydrogen bonds, connecting the [Cu(H₂O)₄]²⁺ units and the sulfate anions. acs.orgquora.comvedantu.com This structural complexity is reflected in the vibrational spectra.

The free sulfate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the crystalline environment of the hydrates, the symmetry of the sulfate ion is lowered, causing the degenerate modes (ν₂ and ν₃) to split and the normally Raman-active only ν₁ mode to become IR-active.

The water ligands exhibit symmetric stretching (ν₁), bending (ν₂), and antisymmetric stretching (ν₃) modes. The positions of the O-H stretching bands (typically 3000-3600 cm⁻¹) are particularly sensitive to the strength of hydrogen bonding. nih.govacs.org

Below is a table summarizing typical vibrational band assignments for copper(II) sulfate pentahydrate from Raman spectroscopy.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| Lattice Modes | < 400 | Intermolecular vibrations of copper ions, sulfate ions, and water molecules. acs.org |

| ν₂(SO₄²⁻) | ~450 - 465 | Sulfate O-S-O bending. scispace.com |

| ν₄(SO₄²⁻) | ~610 - 620 | Sulfate O-S-O bending. nih.govscispace.com |

| ν₁(SO₄²⁻) | ~985 | Symmetric S-O stretching. acs.orgscispace.com |

| ν₃(SO₄²⁻) | ~1100 - 1175 | Antisymmetric S-O stretching (often split into multiple components). acs.orgscispace.com |

| ν₂(H₂O) | ~1600 | Water bending mode. |

| ν₁/ν₃(H₂O) | ~3000 - 3500 | O-H symmetric and antisymmetric stretching modes, often appearing as broad bands due to extensive hydrogen bonding. nih.govacs.org |

Note: Specific peak positions can vary slightly depending on the experimental conditions and specific hydrate (B1144303) form.

Probing Hydrogen Bonding Networks and Intermolecular Interactions

The intricate network of hydrogen bonds in copper(II) sulfate hydrates significantly influences their vibrational spectra. In CuSO₄·5H₂O, the fifth water molecule, which is not directly coordinated to the Cu(II) ion, acts as a bridge, accepting hydrogen bonds from two coordinated water molecules and donating hydrogen bonds to the oxygen atoms of two different sulfate anions. acs.org This extensive hydrogen bonding causes a significant red-shift (shift to lower wavenumbers) and broadening of the O-H stretching bands of the water molecules compared to free water vapor. nih.gov The complexity of the bands in the 3000-3500 cm⁻¹ region is a direct spectroscopic signature of the different environments of the water molecules within the crystal lattice. nih.govacs.org Low-frequency techniques like THz-TDS are also used to directly probe the absorptions related to these hydrogen bond vibrations. nih.gov

In Situ Spectroscopic Monitoring of Hydration/Dehydration Processes

In situ vibrational spectroscopy is highly effective for monitoring the structural transformations that occur during the hydration and dehydration of copper(II) sulfate. researchgate.net By recording Raman or IR spectra as a sample is heated, the sequential loss of water molecules can be tracked. The dehydration of CuSO₄·5H₂O typically proceeds in steps, first forming copper(II) sulfate trihydrate (CuSO₄·3H₂O), then copper(II) sulfate monohydrate (CuSO₄·H₂O), and finally anhydrous copper(II) sulfate (CuSO₄). researchgate.netwikipedia.org

Each of these transitions is marked by distinct changes in the spectrum. For instance, during the transition from pentahydrate to trihydrate, the Raman peak for the ν₁ symmetric stretching mode of the sulfate ion shows a noticeable blue shift (from ~984 cm⁻¹ to ~1010 cm⁻¹). acs.org Concurrently, changes are observed in the sulfate bending modes and the lattice modes below 400 cm⁻¹. acs.org The spectral regions corresponding to water vibrations also change dramatically, reflecting the removal of specific water molecules from the crystal lattice. researchgate.net These spectroscopic studies allow for a detailed, real-time analysis of the structural changes associated with the removal of both coordinated and lattice water.

Electronic Spectroscopy (UV-Vis) and Ligand Field Theoretical Interpretations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides critical insights into the electronic structure of the copper(II) center in its hydrated complexes. The characteristic blue color of copper(II) sulfate pentahydrate is a direct consequence of its electronic transitions, which can be rationalized using Ligand Field Theory (LFT). doubtnut.comchem1.com

Analysis of d-d Transitions and Electronic Structure of the Cu(II) Center

The copper(II) ion has a d⁹ electronic configuration. In an isolated, gaseous ion, the five d-orbitals are degenerate (have the same energy). However, in the presence of ligands, such as the water molecules in CuSO₄·5H₂O, this degeneracy is lifted. chem1.comstackexchange.com According to Ligand Field Theory, the ligands create an electrostatic field that splits the d-orbitals into different energy levels. chem1.com In the approximately octahedral environment of [Cu(H₂O)₄(SO₄)₂] in the pentahydrate, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set.

The absorption of light in the visible region can promote an electron from the filled t₂g orbitals to the partially filled e_g orbitals. This process is known as a d-d transition. doubtnut.comresearchgate.net For CuSO₄·5H₂O, this transition absorbs light in the orange-red part of the spectrum (~600-800 nm), causing the compound to appear blue to the human eye. researchgate.netresearchgate.net The anhydrous form, CuSO₄, is white because it lacks the water ligands necessary to produce a significant d-orbital splitting in the visible range; its d-d absorption band is shifted into the near-infrared region. stackexchange.comresearchgate.net

The UV-Vis spectrum of an aqueous solution of copper(II) sulfate shows a broad, weak absorption band with a maximum (λ_max) typically around 800 nm. researchgate.net The energy of this transition corresponds to the ligand field splitting parameter, Δ_o.

| Compound | λ_max (nm) | Wavenumber (cm⁻¹) | Transition |

| [Cu(H₂O)₆]²⁺ (aq) | ~800 | ~12,500 | ²E_g → ²T₂g |

| CuSO₄·5H₂O (solid) | ~750 | ~13,200 | ²E_g → ²T₂g |

Note: The transition is often described as a single broad band, but is composed of multiple overlapping transitions due to the Jahn-Teller effect. stackexchange.com

Spectroscopic Signatures of Jahn-Teller Distortion in Copper(II) Sulfate Hydrates

A key feature of the electronic structure of octahedral Cu(II) complexes is the Jahn-Teller effect. researchgate.net The d⁹ configuration (t₂g⁶ e_g³) in a perfect octahedron is electronically degenerate and therefore unstable. To remove this degeneracy and achieve a lower energy state, the complex undergoes a geometric distortion. whiterose.ac.uk For Cu(II), this typically manifests as a tetragonal elongation, where two axial metal-ligand bonds become longer than the four equatorial bonds. rsc.orgresearchgate.net

In CuSO₄·5H₂O, the coordination geometry around the copper ion is a distorted octahedron, consistent with a strong Jahn-Teller effect. quora.comvedantu.com This distortion has a profound impact on the electronic spectrum. It further splits the d-orbital energy levels, causing the single ²E_g → ²T₂g transition to split into multiple, closely spaced transitions. The result in the UV-Vis spectrum is not a sharp, symmetric peak, but rather a very broad and often asymmetric absorption band. stackexchange.com This characteristic broadness is a classic spectroscopic signature of Jahn-Teller distortion in copper(II) complexes. researchgate.netresearchgate.net

Charge Transfer Phenomena and Metal-Ligand Interactions

The distinct blue color of copper(II) sulfate pentahydrate arises from complex electronic phenomena, primarily d-d transitions, which are significantly influenced by metal-ligand interactions. In the crystalline state, the copper(II) ion exists in a coordination complex, [Cu(H2O)4]SO4·H2O, where four water molecules act as ligands, binding directly to the central copper ion. semanticscholar.org This interaction with the water ligands causes the splitting of the d-orbitals of the Cu(II) ion into different energy levels. semanticscholar.org The absorption of light in the yellow-red part of the visible spectrum promotes an electron from a lower to a higher d-orbital (a d-d transition), resulting in the compound appearing blue.

Beyond these d-d transitions, charge transfer (CT) phenomena also play a crucial role. A strong absorption, identified as a charge-transfer band, is observed in the ultraviolet region of the spectrum. semanticscholar.org This CT band is attributed to the transfer of an electron from the sulfate anion ligand to the copper(II) ion. The position and intensity of this band are sensitive to the degree of hydration. As the compound is dehydrated, the sulfate ions, which are weakly held in the axial positions in the pentahydrate structure, are brought into a more direct coordination with the Cu(II) ion. semanticscholar.org This enhanced interaction strengthens the charge transfer, causing a noticeable shift of the CT band to a lower frequency. semanticscholar.org This shift indicates that the sulfate ions become more strongly bonded to the copper center as water molecules are removed. semanticscholar.org

High-Resolution X-ray and Neutron Diffraction Studies

High-resolution X-ray diffraction (XRD) has been fundamental in determining the precise crystal structure of copper(II) sulfate hydrates. Single-crystal XRD studies on copper(II) sulfate pentahydrate (CuSO4·5H2O) reveal a polymeric structure belonging to the triclinic crystal system. semanticscholar.orgwikipedia.org Within this structure, each Cu(II) ion is in a distorted octahedral coordination environment. royalsocietypublishing.orgresearchgate.net Four water molecules are coordinated to the copper ion in the equatorial plane, while two oxygen atoms from bridging sulfate anions occupy the axial positions, linking the Cu(H2O)4 units into chains. wikipedia.orgresearchgate.net A fifth water molecule is not directly coordinated to the copper ion but is held in the lattice by hydrogen bonds. researchgate.netresearchgate.net

The detailed structural parameters obtained from early single-crystal XRD are presented in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| a-axis (a₀) | 6.12 Å |

| b-axis (b₀) | 10.7 Å |

| c-axis (c₀) | 5.97 Å |

| α angle | 82° 16′ |

| β angle | 107° 26′ |

| γ angle | 102° 40′ |

| Molecules per cell | 2 |

| Data sourced from early crystallographic studies. semanticscholar.org |

Powder X-ray diffraction (PXRD) is a complementary technique used for phase identification and for monitoring structural changes. The PXRD pattern of copper(II) sulfate pentahydrate shows sharp, narrow peaks, which is indicative of its good crystalline quality. researchgate.netrajpub.com This technique is instrumental in distinguishing between the different hydrate forms (e.g., pentahydrate, trihydrate, and monohydrate) and the anhydrous form, as each possesses a unique diffraction pattern. royalsocietypublishing.orgresearchgate.net

While X-ray diffraction is excellent for determining the positions of heavier atoms like copper, sulfur, and oxygen, it is less effective at precisely locating hydrogen atoms due to their very low scattering of X-rays. iaea.org Neutron diffraction overcomes this limitation, as neutrons are scattered effectively by atomic nuclei, making the technique highly sensitive to the positions of hydrogen (or its isotope, deuterium). iaea.orgresearchgate.net

Neutron diffraction studies on single crystals of copper(II) sulfate pentahydrate and its deuterated analogue (CuSO4·5D2O) have been crucial for accurately determining the positions of all hydrogen atoms. wikipedia.org These studies provide a detailed and unambiguous picture of the extensive hydrogen-bonding network within the crystal lattice. This includes the orientation of the four coordinated water molecules and the specific hydrogen bonds formed by the fifth, non-coordinated water molecule, which links adjacent polymeric chains. researchgate.net The precise localization of these atoms is vital for understanding the forces holding the crystal structure together and for explaining the stepwise dehydration process. royalsocietypublishing.org

Copper(II) sulfate is known to exist in several hydrated forms, which can be considered polymorphs or pseudopolymorphs. These include the pentahydrate (chalcanthite), trihydrate (bonattite), monohydrate, and the anhydrous form (chalcocyanite). wikipedia.org Phase transitions between these forms are most commonly induced by changes in temperature.

Heating copper(II) sulfate pentahydrate initiates a series of dehydration steps, which are reversible upon the reintroduction of water. rsc.org The transitions occur at specific temperatures, leading to the sequential formation of lower hydrates before the anhydrous salt is formed. wikipedia.orgroyalsocietypublishing.org

CuSO₄·5H₂O → CuSO₄·3H₂O: Two water molecules are lost at approximately 63°C. wikipedia.org Earlier studies also noted dehydrations around 96-102°C. researchgate.net

CuSO₄·3H₂O → CuSO₄·H₂O: Two more water molecules are lost at around 109°C. wikipedia.org

CuSO₄·H₂O → CuSO₄: The final water molecule is removed at about 200°C. wikipedia.org

The study of these phase transitions under varying conditions, such as pressure, provides further insight into the stability and structural dynamics of the crystal lattice. royalsocietypublishing.orghpstar.ac.cnaps.org During dehydration, amorphous (X-ray amorphous) intermediates can also be formed, which possess a disordered arrangement of ions and water molecules. lacc-terryb.com

Magnetic Resonance Techniques (EPR and Solid-State NMR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. The copper(II) ion has a 3d⁹ electronic configuration, which gives it a single unpaired electron and a total electron spin S = ½, making it EPR active. rsc.orglibretexts.org EPR spectroscopy provides direct information about the oxidation state, coordination geometry, and the nature of the ligands surrounding the paramagnetic Cu(II) center. scielo.brresearchgate.netmdpi.com

The EPR spectra of Cu(II) compounds are typically anisotropic, meaning the spectral parameters depend on the orientation of the crystal in the magnetic field. libretexts.org For copper(II) sulfate pentahydrate, the spectra can reveal the presence of two inequivalent Cu(II) ions within the unit cell, although at certain frequencies, exchange interactions between these ions can cause the two distinct signals to merge into a single line. royalsocietypublishing.org

Key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling tensor (A).

g-Tensor: The g-values (g∥ and g⊥ for axial symmetry) provide information about the electronic structure and the symmetry of the local environment of the Cu(II) ion. researchgate.net The observed g-values for copper(II) hydrates are consistent with a d(x²-y²) ground state, which is characteristic of an axially elongated octahedral or square planar geometry. libretexts.org

Hyperfine Coupling: The nuclear spin of copper is I = 3/2, which splits the EPR signal into four lines (a quartet) due to hyperfine interaction. libretexts.org The magnitude of the hyperfine coupling constant (A) is related to the covalency of the metal-ligand bonds and the distribution of the unpaired electron.

EPR studies on frozen solutions and powdered samples of copper(II) sulfate hydrates have been instrumental in characterizing the Cu(II) sites, confirming the distorted octahedral geometry and providing insights into the electronic structure that governs its chemical properties. researchgate.netresearchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) for Probing Lattice Dynamics and Water Mobility

The unpaired electron in the Cu(II) ion acts as a potent source of local magnetic field, leading to substantial paramagnetic effects on the neighboring nuclei. These effects manifest primarily as:

Large Paramagnetic Shifts: The resonance frequencies of nuclei near the paramagnetic center are shifted significantly from their typical diamagnetic values.

Enhanced Nuclear Spin Relaxation: The fluctuating magnetic field from the electron spin provides an efficient mechanism for nuclear spin relaxation, resulting in shorter spin-lattice (T₁) and spin-spin (T₂) relaxation times.

Significant Line Broadening: The combination of strong paramagnetic shifts and rapid relaxation leads to very broad NMR signals, often spanning several hundred ppm. This broadening can obscure fine structural details and make spectral interpretation complex.

Despite these challenges, solid-state NMR can provide valuable insights into the dynamics of the water molecules in copper(II) sulfate hydrates. By analyzing the lineshapes, chemical shifts, and relaxation parameters, often as a function of temperature, it is possible to characterize the motional processes of the water molecules, such as librations, 180° flips, and diffusion.

Detailed Research Findings

Direct high-resolution solid-state NMR studies detailing the lattice dynamics and water mobility in copper(II) sulfate hydrates are sparse in the literature due to the aforementioned paramagnetic broadening. However, by drawing parallels with studies on other paramagnetic hydrates and the fundamental principles of NMR in paramagnetic systems, a comprehensive understanding can be constructed.

Variable-temperature (VT) solid-state NMR is a key experimental approach. As the temperature of the sample is changed, different motional regimes of the water molecules can be probed. At low temperatures, the water molecules are typically in a rigid or near-rigid state, and the NMR spectrum reflects a static arrangement. As the temperature increases, the onset of molecular motions, such as flips of the water molecules about their C₂ axes, leads to characteristic changes in the NMR lineshape and a decrease in the spin-lattice relaxation time (T₁).

For instance, ¹H MAS (Magic Angle Spinning) NMR spectra of paramagnetic hydrates are characterized by broad, featureless lines at room temperature. The width of these lines is a direct consequence of the strong dipolar interactions between the nuclear spins and the paramagnetic centers, which are not completely averaged out by MAS.

²H solid-state NMR of deuterated copper(II) sulfate hydrate can provide more detailed information on the geometry and timescale of water motions. The analysis of the ²H NMR lineshape can distinguish between different motional models, such as isotropic tumbling, fast exchange, or two-site jumps.

The study of spin-lattice (T₁) and spin-spin (T₂) relaxation times provides further quantitative information on the dynamics. The temperature dependence of T₁ often exhibits a minimum at a temperature where the correlation time of the molecular motion is on the order of the inverse of the NMR Larmor frequency. By fitting the T₁ data to appropriate theoretical models, it is possible to extract activation energies and correlation times for the water motions.

Illustrative Data Tables

Due to the scarcity of specific published data for this compound, the following tables are illustrative examples based on typical findings for paramagnetic hydrates and are intended to demonstrate the type of information that can be obtained from solid-state NMR experiments.

Table 1: Representative ¹H Solid-State NMR Linewidths for Water in a Paramagnetic Hydrate at Different Temperatures.

| Temperature (K) | ¹H Linewidth (kHz) | Inferred Dominant Motion |

| 100 | 50 | Rigid Lattice |

| 200 | 35 | Onset of Librational Motion |

| 298 | 20 | Fast 180° Flips |

| 350 | 15 | Anisotropic Rotational Diffusion |

This interactive table illustrates the principle of motional narrowing, where the linewidth decreases as the temperature increases and the water molecules become more mobile.

Table 2: Representative Spin-Lattice (T₁) Relaxation Times for ¹H in a Paramagnetic Hydrate as a Function of Temperature.

| Temperature (K) | T₁ (ms) |

| 150 | 50 |

| 200 | 25 |

| 250 | 10 (T₁ minimum) |

| 300 | 15 |

| 350 | 28 |

This interactive table shows a typical T₁ minimum, which is characteristic of a thermally activated motional process. The position of the minimum provides information about the frequency of the motion.

Chemical Reactivity, Solution Chemistry, and Coordination Phenomena of Copper Ii Sulfate Derived Species

Aqueous Solution Chemistry and Speciation Dynamics of Cu(II) Ions

The chemistry of copper(II) sulfate (B86663) in aqueous solutions is characterized by the dynamic behavior of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is the primary species present upon dissolution. This section explores the fundamental solution chemistry, including hydrolysis, dissolution and precipitation thermodynamics and kinetics, and the influence of environmental factors such as ionic strength and temperature.

In aqueous solutions, the hexaaquacopper(II) ion undergoes hydrolysis, a process where water molecules coordinated to the copper ion act as Brønsted acids, donating protons to the bulk solvent. This results in the formation of a series of hydroxo-copper(II) species. These equilibria are pH-dependent, with the extent of hydrolysis increasing with pH.

The primary hydrolysis reaction involves the formation of the [Cu(OH)]⁺ species. Further deprotonation and polymerization reactions lead to the formation of polynuclear species such as [Cu₂(OH)₂]²⁺ and [Cu₃(OH)₄]²⁺, and at higher pH, mononuclear species like Cu(OH)₂, [Cu(OH)₃]⁻, and [Cu(OH)₄]²⁻ can also form. oatext.comsemanticscholar.org The equilibrium constants for these reactions have been determined through various experimental techniques, including potentiometric titrations. rsc.org

The speciation of copper(II) in solution is a critical factor in its reactivity and bioavailability. The distribution of these hydroxo complexes is a function of both pH and the total copper(II) concentration. cost-nectar.eu At a copper concentration of 1 mM, the predominant species shift from Cu²⁺ to Cu(OH)₂ and then to [Cu(OH)₃]⁻ as the pH increases. At a lower concentration of 1 µM, the species [Cu(OH)]⁺ and Cu(OH)₂ become more significant across the pH range. cost-nectar.eu

| Equilibrium Reaction | log K (at infinite dilution) |

|---|---|

| Cu²⁺ + H₂O ⇌ [Cu(OH)]⁺ + H⁺ | -7.97 ± 0.09 |

| 2Cu²⁺ + 2H₂O ⇌ [Cu₂(OH)₂]²⁺ + 2H⁺ | -10.55 ± 0.02 |

| 3Cu²⁺ + 4H₂O ⇌ [Cu₃(OH)₄]²⁺ + 4H⁺ | -21.2 ± 0.4 |

| Cu²⁺ + 2H₂O ⇌ Cu(OH)₂ (aq) + 2H⁺ | -16.38 ± 0.11 |

| Cu²⁺ + 3H₂O ⇌ [Cu(OH)₃]⁻ + 3H⁺ | -26.65 ± 0.13 |

| Cu²⁺ + 4H₂O ⇌ [Cu(OH)₄]²⁻ + 4H⁺ | -39.70 ± 0.19 |

Note: The values in the table are based on critically evaluated data. cost-nectar.eu

The thermodynamics of the copper(II) sulfate-water system have been modeled to predict phase equilibria and the solubilities of different hydrates (CuSO₄·5H₂O, CuSO₄·3H₂O, and CuSO₄·H₂O) over a range of temperatures. iaea.org The kinetics of copper(II) sulfate precipitation are influenced by factors such as supersaturation, temperature, and the presence of impurities. The industrial production of copper sulfate pentahydrate from scrap copper and sulfuric acid involves a three-phase reactor, where the reaction kinetics are controlled by the mass transfer of oxygen. scielo.orgresearchgate.net The rate of copper precipitation from sulfate solutions using hydrogen sulfide (B99878) gas is dependent on the pH of the solution and the interfacial area between the gas and liquid phases. itu.edu.tr

The behavior of copper(II) sulfate in aqueous solutions is significantly influenced by both ionic strength and temperature. Dielectric relaxation spectroscopy studies have shown that with increasing temperature, the formation of contact ion pairs between Cu²⁺ and SO₄²⁻ increases. nih.govresearchgate.net These studies have also provided evidence for the simultaneous existence of double-solvent-separated, solvent-shared, and contact ion pairs in solution. nih.govresearchgate.net

An increase in ionic strength, often through the addition of an inert electrolyte like sodium perchlorate (B79767) (NaClO₄), affects the activity coefficients of the ions and can influence the equilibrium constants of complex formation. core.ac.ukscispace.com The solubility of copper(II) sulfate is also dependent on temperature, generally increasing with a rise in temperature. core.ac.uk A comprehensive thermodynamic model using the Pitzer formalism has been developed to describe the CuSO₄-H₂O system up to its solubility limit over a wide temperature range, from the eutectic point to 373.15 K. aalto.fi

Advanced Complexation Chemistry of Copper(II) Sulfate Derived Ions

The Cu²⁺ ion, derived from the dissolution of copper(II) sulfate, is a versatile Lewis acid that readily forms coordination complexes with a wide variety of ligands. This complexation chemistry is fundamental to its role in various chemical and biological systems.

Copper(II) ions form distinct complexes with inorganic ligands such as halides and ammonia (B1221849), often resulting in characteristic color changes.

Halide Complexes : In the presence of excess chloride ions, the pale blue color of the hexaaquacopper(II) ion transitions to green, indicative of the formation of tetrachlorocuprate(II), [CuCl₄]²⁻. youtube.comyoutube.com

Ammonia Complexes : The addition of a small amount of ammonia solution to a copper(II) sulfate solution initially precipitates the pale blue copper(II) hydroxide (B78521). chemguide.co.uklibretexts.org In the presence of excess ammonia, this precipitate dissolves to form the deep blue tetraamminediaquacopper(II) complex ion, [Cu(NH₃)₄(H₂O)₂]²⁺. youtube.comlibretexts.orgsydney.edu.au This reaction is a classic example of ligand exchange, where ammonia molecules displace water molecules in the coordination sphere of the copper ion.

| Ligand | Complex Ion Formula | Color of Aqueous Solution |

|---|---|---|

| Water | [Cu(H₂O)₆]²⁺ | Pale Blue |

| Chloride | [CuCl₄]²⁻ | Green/Yellow-Green |

| Ammonia (excess) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Deep Blue/Royal Blue |

Copper(II) ions exhibit a strong affinity for a vast array of organic ligands, forming stable complexes with diverse structures and properties.

Carboxylates : Copper(II) forms complexes with various carboxylate ligands. These can range from simple mononuclear species to dinuclear "paddle-wheel" structures where four carboxylate groups bridge two copper centers. nih.govmdpi.com The coordination mode of the carboxylate group can be monodentate, bidentate chelating, or bridging bidentate. nih.gov Examples include complexes with phenylacetates and hydroxycarboxylates like mandelic acid and salicylic (B10762653) acid. mdpi.comtandfonline.com

Amines : A wide variety of copper(II) complexes with amine ligands have been synthesized and characterized. issr.edu.kh These include complexes with simple aliphatic amines, aromatic amines, and polyamines. nih.govias.ac.in The coordination geometry around the copper(II) center in these complexes can vary, including square planar, square pyramidal, and trigonal bipyramidal arrangements. ias.ac.intandfonline.com The stability and structure of these complexes are influenced by the nature of the amine and the steric hindrance it imposes. nih.govrsc.org

Chelating Agents : Chelating agents, which are multidentate ligands, form particularly stable complexes with copper(II). Schiff bases, which are N,O-donor ligands, are a prominent class of chelating agents that form stable copper(II) complexes. rsc.orgnih.govacs.org These complexes have been investigated for their potential biological activities. nih.govacs.org Other chelating agents, such as the iron chelator deferasirox, have also been shown to form high-affinity complexes with copper(II). nih.gov

Polyphenols : Polyphenols, a large class of natural compounds containing multiple phenolic hydroxyl groups, are effective chelators of copper(II) ions. tuiasi.ro Catechins, found in tea and wine, can form complexes with copper(II), which can influence their antioxidant properties. mdpi.com The complexation often occurs at adjacent hydroxyl groups on the aromatic rings of the polyphenol. tuiasi.roresearchgate.net The complexing ability of polyphenols in beverages like red wine can significantly impact the speciation and reactivity of copper ions present. acs.org

Stability Constants and Coordination Geometries of Formed Complexes

The solution chemistry of copper(II) sulfate is characterized by the formation of various complex ions, particularly in the presence of ligands that can displace the coordinated water molecules of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The stability of these complexes is quantified by their stability constants (or formation constants), while their three-dimensional arrangement is described by their coordination geometries.

The formation of the tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺, is a well-studied example. The stepwise formation constants illustrate the progressive stability of the ammine complexes.

The coordination geometry of copper(II) complexes is significantly influenced by the Jahn-Teller effect, owing to the d⁹ electron configuration of the Cu²⁺ ion. This effect leads to a distortion of symmetrical geometries, such as octahedral, to achieve a lower energy state. The hexaaquacopper(II) ion, for instance, exhibits a tetragonally distorted octahedral geometry, with four shorter equatorial water-copper bonds and two longer axial bonds.

Redox Chemistry and Electrochemical Behavior of Copper(II) Sulfate Systems

The redox chemistry of copper(II) sulfate is central to its applications in electrochemistry, particularly in processes like electroplating and electrowinning. The Cu²⁺ ion can be readily reduced to metallic copper (Cu⁰) or to the cuprous ion (Cu⁺).

Electrochemical Mechanisms at Electrode Surfaces

The electrolysis of an aqueous solution of copper(II) sulfate involves distinct electrochemical reactions at the cathode and the anode. The nature of these reactions is dependent on the material of the electrodes used.

With Inert Electrodes (e.g., Platinum or Graphite):

At the Cathode (Negative Electrode): Positively charged copper(II) ions (Cu²⁺) migrate to the cathode, where they gain two electrons and are reduced to metallic copper, which deposits on the electrode surface.

Reaction: Cu²⁺(aq) + 2e⁻ → Cu(s)

At the Anode (Positive Electrode): In an aqueous solution, both hydroxide ions (OH⁻) from the dissociation of water and sulfate ions (SO₄²⁻) are present. Since the oxidation of hydroxide ions is more favorable than the oxidation of sulfate ions, oxygen gas is produced at the anode.

Reaction: 2H₂O(l) → O₂(g) + 4H⁺(aq) + 4e⁻

With Copper Electrodes:

At the Cathode (Negative Electrode): The reduction of copper(II) ions to metallic copper occurs, as with inert electrodes.

Reaction: Cu²⁺(aq) + 2e⁻ → Cu(s)

At the Anode (Positive Electrode): The copper anode itself is oxidized, releasing copper(II) ions into the solution. This process is more favorable than the oxidation of water.

Reaction: Cu(s) → Cu²⁺(aq) + 2e⁻

This principle is fundamental to the industrial processes of copper refining and electroplating.

Electrocatalysis Mediated by Copper(II) Sulfate Systems

While copper(II) sulfate itself is not typically considered a primary electrocatalyst, copper-based materials derived from it play a significant role in various electrocatalytic reactions. Copper-based catalysts are investigated for their activity in processes such as the electrochemical reduction of carbon dioxide (CO₂), where they can facilitate the conversion of CO₂ into valuable hydrocarbons and alcohols.

In these systems, copper(II) sulfate can serve as a precursor for the in-situ or ex-situ preparation of the active copper catalyst. The electrochemical deposition of copper from a copper(II) sulfate solution onto a conductive substrate is a common method to create a catalytically active surface. The morphology and oxidation state of the deposited copper, which are influenced by the deposition conditions (e.g., potential, current density, and additives in the electrolyte), are crucial factors determining the catalytic performance.

Heterogeneous Interactions and Surface Chemistry

The interactions of copper(II) sulfate in heterogeneous systems, particularly at solid-liquid interfaces, are governed by adsorption and ion exchange phenomena. These processes are critical in various applications, including environmental remediation and analytical chemistry.

Adsorption Phenomena on Solid Surfaces

Copper(II) ions from copper(II) sulfate solutions can be removed from the aqueous phase by adsorption onto the surface of various solid materials. This process involves the adhesion of the Cu²⁺ ions to the surface of the adsorbent. The efficiency of adsorption is influenced by factors such as pH, temperature, initial concentration of copper ions, and the nature of the adsorbent.

The adsorption process is often described by isotherm models, which relate the amount of adsorbate on the adsorbent to its concentration in the solution at a constant temperature. Two of the most commonly used models are the Langmuir and Freundlich isotherms.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is represented by the equation:

qₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ)

Where:

qₑ is the amount of adsorbate per unit mass of adsorbent at equilibrium.

Cₑ is the equilibrium concentration of the adsorbate in the solution.

qₘ is the maximum monolayer adsorption capacity.

Kₗ is the Langmuir constant related to the energy of adsorption.

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. It is given by the equation:

qₑ = Kբ * Cₑ^(1/n)

Where:

Kբ and n are Freundlich constants that are indicators of the adsorption capacity and intensity, respectively.

Table 2: Comparison of Langmuir and Freundlich Isotherm Parameters for Copper(II) Adsorption on a Specific Adsorbent (Illustrative Data)

| Isotherm Model | Parameters | Value | Correlation Coefficient (R²) |

|---|---|---|---|

| Langmuir | qₘ (mg/g) | 50.0 | 0.99 |

| Kₗ (L/mg) | 0.2 | ||

| Freundlich | Kբ ((mg/g)(L/mg)^(1/n)) | 10.0 | 0.95 |

Ion Exchange Phenomena in Solid-Liquid Interfaces

Ion exchange is a process in which ions held on a solid matrix are exchanged for ions of similar charge in a solution. In the context of copper(II) sulfate, the Cu²⁺ ions can be removed from a solution by exchanging them with other cations on an ion-exchange resin.

Cation-exchange resins are polymers with negatively charged functional groups, to which mobile cations are attached. When a copper(II) sulfate solution is passed through a cation-exchange resin (often in the sodium or hydrogen form), the Cu²⁺ ions in the solution are taken up by the resin, and an equivalent amount of the resin's cations (e.g., Na⁺ or H⁺) are released into the solution.

The general reaction for the ion exchange of copper(II) with a sodium-form resin (R-Na) can be represented as:

2R-Na⁺ + Cu²⁺(aq) ⇌ R₂-Cu²⁺ + 2Na⁺(aq)

This process is reversible, and the resin can be regenerated by treating it with a concentrated solution of the original cation (e.g., a strong NaCl or acid solution), which displaces the bound copper(II) ions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Copper(II) sulfate hydrate (B1144303) |

| Hexaaquacopper(II) |

| Tetraamminecopper(II) |

| Ammonia |

| Water |

| Copper |

| Oxygen |

| Hydrogen |

| Hydroxide |

| Sulfate |

| Carbon dioxide |

| Sodium |

Surface Complexation Modeling of Copper(II) Species

Surface complexation models (SCMs) are powerful geochemical tools used to describe the adsorption of ions from an aqueous solution onto mineral surfaces. These models treat the adsorption process as a chemical reaction occurring at specific surface functional groups, leading to the formation of distinct coordination complexes at the mineral-water interface. For copper(II) species derived from copper(II) sulfate, SCMs are essential for predicting their fate, transport, and bioavailability in natural and engineered systems, such as soils, sediments, and water treatment facilities.

The fundamental principle of SCMs is the representation of the mineral surface as containing a finite number of reactive sites (e.g., hydroxyl groups, ≡SOH) that can protonate, deprotonate, or form complexes with ions like Cu²⁺. The electrical charge that develops at the surface as a result of these reactions is accounted for through an electrical double layer (EDL) model. Several SCMs have been developed, differing primarily in their representation of the EDL, including the Diffuse Layer Model (DLM), the Constant Capacitance Model (CCM), and the Triple Layer Model (TLM). eeer.orgnih.govscispace.com

Research Findings on Various Mineral Surfaces

The interaction of copper(II) with various mineral surfaces has been extensively studied and modeled. The type of surface complex formed and the specific model that best describes the adsorption behavior depend on the mineral substrate, solution pH, ionic strength, and the concentration of copper(II).

Iron (Hydr)oxides: Minerals such as goethite (α-FeOOH), hematite (B75146) (α-Fe₂O₃), and lepidocrocite (γ-FeOOH) are significant sinks for copper in the environment. Studies combining spectroscopic techniques like Extended X-ray Absorption Fine Structure (EXAFS) with SCM have provided detailed molecular-level insights. On these iron oxyhydroxide surfaces, Cu(II) predominantly forms inner-sphere complexes, meaning there is no water molecule between the copper ion and the surface oxygen atoms. geologyscience.ruresearchgate.net Research by Peacock and Sherman (2004) identified the formation of bidentate and tridentate inner-sphere complexes. geologyscience.rusoton.ac.uk They successfully modeled the adsorption data using a DLM that incorporated the following key surface reactions:

Bidentate mononuclear complex: 2(≡FeOH) + Cu²⁺ + 2H₂O ⇌ (≡FeOH)₂Cu(OH)₂⁰ + 2H⁺

Tridentate binuclear complex: 3(≡FeOH) + 2Cu²⁺ + 3H₂O ⇌ (≡Fe₃O(OH)₂)Cu₂(OH)₃⁰ + 4H⁺

These studies emphasize the importance of constraining SCMs with spectroscopic data to ensure the proposed surface species are representative of the actual molecular structures. geologyscience.rusoton.ac.uk The co-adsorption of copper(II) and other ions, such as arsenate, on goethite has also been modeled, revealing the formation of ternary surface complexes where arsenate coordinates to a surface-bound copper ion or to the iron surface with copper nearby. diva-portal.org

Clay Minerals and Other Oxides: The adsorption of Cu(II) has also been modeled on other common environmental surfaces like kaolinite, silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂).

On kaolinite, a clay mineral with both permanent charge sites (≡X⁻) and variable charge aluminol (≡AlOH) and silanol (B1196071) (≡SiOH) sites, Cu(II) adsorption is strongly pH-dependent. scispace.comgeologyscience.ru Modeling suggests that at low pH, adsorption is dominated by ion exchange at permanent charge sites, while at higher pH, inner-sphere complexation at aluminol edge sites becomes the primary mechanism. eeer.orggeologyscience.ru The Triple Layer Model (TLM) has been shown to provide excellent fits for Cu(II) adsorption data on kaolinite, outperforming the CCM and DLM in some cases. eeer.orgscispace.com

For metal oxides like TiO₂, Al₂O₃, and SiO₂, studies have successfully used the 2-pK Triple Layer Model to describe Cu(II) adsorption. nih.gov The primary surface complexes identified in these systems are SOCu⁺ and the hydrolyzed species SOCu(OH). The presence of the charged SOCu⁺ species was found to be crucial for accurately fitting zeta potential data alongside adsorption data. nih.gov The adsorption on silica is driven by electrostatic interactions and ion exchange with surface silanol groups. mdpi.com

Data from Surface Complexation Studies

The following tables summarize key findings from various surface complexation modeling studies on copper(II) species.

Table 1: Summary of Surface Complexation Models for Copper(II) on Various Mineral Surfaces

| Mineral | Model(s) Used | Proposed Dominant Surface Species/Complexes | Source(s) |

| Goethite (α-FeOOH) | Diffuse Layer Model (DLM) | Inner-sphere, bidentate mononuclear and tridentate binuclear complexes: (≡FeOH)₂Cu(OH)₂⁰, (≡Fe₃O(OH)₂)Cu₂(OH)₃⁰ | geologyscience.rusoton.ac.uk |

| Hematite (α-Fe₂O₃) | Diffuse Layer Model (DLM) | Inner-sphere, bidentate and tridentate complexes | geologyscience.ru |

| Kaolinite | TLM, DLM, CCM | Ion exchange complexes at low pH (≡X⁻-Cu²⁺); Inner-sphere complexes at aluminol sites (e.g., ≡AlOCu⁺, ≡AlOCuOH) at higher pH | eeer.orgscispace.comnih.gov |

| Titanium Dioxide (TiO₂) | 2-pK Triple Layer Model (TLM) | Inner-sphere complexes: ≡SOCu⁺, ≡SOCu(OH) | nih.gov |

| Aluminum Oxide (Al₂O₃) | 2-pK Triple Layer Model (TLM) | Inner-sphere complexes: ≡SOCu⁺, ≡SOCu(OH) | nih.gov |

| Silicon Dioxide (SiO₂) | 2-pK Triple Layer Model (TLM) | Inner-sphere complexes: ≡SOCu⁺, ≡SOCu(OH) | nih.gov |

Table 2: Example Surface Complexation Reactions and Stability Constants for Copper(II) on Goethite Data derived from modeling work by Peacock and Sherman (2004) at an ionic strength of 0.1 M NaNO₃.

| Reaction | Log K (Stability Constant) |

| 2(≡FeOH) + Cu²⁺ + 2H₂O ⇌ (≡FeOH)₂Cu(OH)₂⁰ + 2H⁺ | -6.9 |

| 3(≡FeOH) + 2Cu²⁺ + 3H₂O ⇌ (≡Fe₃O(OH)₂)Cu₂(OH)₃⁰ + 4H⁺ | -6.5 |

Advanced Methodological Applications and Research Contributions of Copper Ii Sulfate Hydrate

Catalytic Applications in Chemical Transformations

The catalytic activity of copper(II) sulfate (B86663) has been harnessed in a multitude of organic transformations, attributable to the Lewis acidic nature of the copper(II) ion and its ability to participate in redox cycles. Both homogeneous and heterogeneous catalytic systems have been developed, demonstrating the compound's broad applicability.

In homogeneous catalysis, copper(II) sulfate, often in conjunction with various ligands, forms in situ catalysts that effectively mediate a range of chemical reactions. The ligands play a crucial role in tuning the catalyst's solubility, stability, and reactivity.

Recent research has highlighted the efficacy of ligand-modified copper(II) sulfate systems in promoting C-N cross-coupling reactions, a fundamental transformation in synthetic organic chemistry. These reactions are pivotal for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Halide | Amine | Copper(II) sulfate / Ligand | Aqueous Media | Varies | Moderate to High | mdpi.com |

| Indole | Aryl Halide | Copper(II) oxide / Base | DMA | 200 (Microwave) | Moderate to Excellent | Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions |

This table showcases the application of copper-based catalysts in C-N cross-coupling reactions under different conditions.

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, heterogeneous catalysts have been developed by immobilizing copper(II) sulfate onto solid supports. These supported catalysts offer enhanced stability and ease of recovery, making them attractive for sustainable chemical processes.

Copper(II) sulfate-based heterogeneous catalysts have demonstrated significant activity in C-C coupling reactions, such as the Suzuki and Sonogashira couplings, which are instrumental in the formation of biaryl and aryl-alkyne frameworks, respectively. For instance, a palladium/copper oxide nanocomposite has been utilized as an efficient and recyclable catalyst for the Suzuki-type cross-coupling reaction, affording biphenyl (B1667301) derivatives in good to excellent yields under microwave irradiation mdpi.com.

In the realm of oxidation reactions, copper(II) sulfate has been employed as a catalyst for the oxidation of various organic substrates. For example, it can catalyze the oxidation of thiosulfate (B1220275) to sulfate with oxygen, a reaction relevant to the treatment of industrial effluents nih.gov. Furthermore, the catalytic effects of CuSO4 have been investigated in the detection of total organic carbon based on supercritical water oxidation, where it significantly lowers the required reaction temperature and oxidant concentration researchgate.net.

| Reaction Type | Substrates | Catalyst | Key Findings | Reference |

| C-S Cross-Coupling | Aryl halides, Thiourea | Cu(II)-2-MPE@MCM-41 | Good yields in aerobic conditions; catalyst recyclable. | researchgate.net |

| C-S Cross-Coupling | Thiols, Aryl boronic acids | CuSO4 | Moderate to excellent yields in water, avoiding toxic ligands/solvents. | researchgate.net |

| Oxidation | Azo Dyes | Copper(II) ions supported on alumina (B75360)/zinc oxide | Effective catalytic oxidation for dye degradation. | rsc.org |

This table presents findings from various studies on heterogeneous copper-catalyzed C-S cross-coupling and oxidation reactions.

In recent years, materials derived from copper(II) sulfate have garnered attention for their potential in photocatalysis and electrocatalysis. These applications leverage the semiconductor properties of copper-based materials, such as copper sulfides and phosphides, which can be synthesized using copper(II) sulfate as a precursor.

Photocatalysis: Copper sulfide (B99878) (CuS) nanoparticles, synthesized from copper(II) sulfate, have shown promise as photocatalysts for the degradation of organic pollutants in water under visible light irradiation rsc.orgnih.govfrontiersin.orgmdpi.com. The photocatalytic activity stems from the ability of CuS to absorb light energy, generating electron-hole pairs that can produce reactive oxygen species to break down organic molecules. The efficiency of these photocatalysts can be influenced by their morphology and composition, which can be controlled during the synthesis process rsc.orgnih.gov.

Electrocatalysis: Copper phosphide (B1233454) (CuP2 and Cu3P) materials, which can be prepared from copper(II) sulfate precursors, have been investigated as electrocatalysts for the hydrogen evolution reaction (HER) in water splitting mdpi.comrsc.orgciac.jl.cnresearchgate.net. Efficient and stable electrocatalysts are crucial for the sustainable production of hydrogen fuel. Copper phosphide nanowires, for instance, have demonstrated high performance for urea-assisted hydrogen evolution in alkaline media, offering a pathway for energy-efficient hydrogen generation and wastewater treatment rsc.org.

| Application | Material | Precursor | Key Performance Metric | Reference |

| Photocatalytic Degradation of Methylene Blue | Copper Sulfide Nanoparticles | Copper(II) Sulfate | ~96% degradation in 180 min | frontiersin.org |

| Electrocatalytic Hydrogen Evolution | Copper Phosphide Nanowires | Copper(II) Salt | Low overpotential of 60 mV at 10 mA cm⁻² | rsc.org |

| Photocatalytic Hydrogen Evolution | Copper Phosphosulfide | Copper(I) Chloride | 2,085 µmol g⁻¹ h⁻¹ activity | nih.gov |

This table summarizes the performance of copper(II) sulfate-derived materials in photocatalytic and electrocatalytic applications.

Materials Science and Nanomaterials Synthesis Utilizing Copper(II) Sulfate Precursors

Copper(II) sulfate hydrate (B1144303) is a valuable precursor in materials science for the synthesis of a variety of copper-based nanomaterials and coordination compounds. Its aqueous solubility and reactivity make it an ideal starting material for controlled precipitation and growth processes.

The synthesis of copper and copper oxide nanomaterials with controlled size, shape, and properties is a significant area of research due to their diverse applications in electronics, catalysis, and sensing. Copper(II) sulfate hydrate has been widely used as a precursor in various synthetic methodologies.

Nanoparticles: Copper oxide (CuO) nanoparticles can be synthesized from copper(II) sulfate via precipitation methods. The size and morphology of the resulting nanoparticles can be tuned by adjusting reaction parameters such as precursor concentration, temperature, and the presence of capping agents.

Nanowires: Copper nanowires, with their high aspect ratio and excellent electrical conductivity, are promising materials for transparent conductive films and flexible electronics. Hydrothermal methods using this compound as the copper source have been developed for the synthesis of copper nanowires rsc.orgresearchgate.netscitepress.orgpolymer.cnrsc.org. These methods often involve the use of reducing agents and capping agents to control the growth and morphology of the nanowires.

Thin Films: Copper sulfide thin films have been prepared on various substrates using copper(II) sulfate as the copper precursor in successive ionic layer adsorption and reaction (SILAR) methods. These films exhibit semiconductor properties and have potential applications in photovoltaic devices.